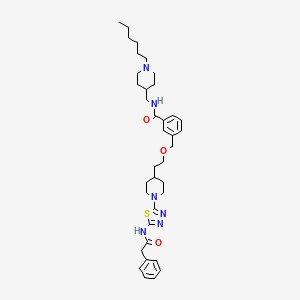
Antibacterial agent 121
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 121 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has gained attention due to its unique mechanism of action and effectiveness in treating infections that are resistant to traditional antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 121 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance its antibacterial activity. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity levels. The process involves rigorous quality control measures to ensure consistency and efficacy.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 121 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often enhancing the antibacterial properties of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or neutral conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
Aplicaciones Científicas De Investigación
Antibacterial agent 121 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antibacterial mechanisms and the development of new antibacterial agents.
Biology: It is used in research to understand bacterial resistance mechanisms and to develop strategies to overcome resistance.
Medicine: It is being investigated for its potential use in treating drug-resistant bacterial infections, particularly in hospital settings.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and surfaces.
Mecanismo De Acción
The mechanism of action of antibacterial agent 121 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound prevents the formation of a functional cell wall, leading to bacterial cell death. Additionally, this compound has been shown to disrupt bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects.
Comparación Con Compuestos Similares
Antibacterial agent 121 is unique in its dual mechanism of action, targeting both cell wall synthesis and DNA replication. This makes it particularly effective against drug-resistant bacteria. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but is less effective against drug-resistant strains.
Ciprofloxacin: Inhibits bacterial DNA replication but does not target cell wall synthesis.
Vancomycin: Targets cell wall synthesis but has a different mechanism of action compared to this compound.
Propiedades
Fórmula molecular |
C18H22N2O3S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)thiourea |
InChI |
InChI=1S/C18H22N2O3S/c1-21-15-11-14(12-16(22-2)17(15)23-3)20-18(24)19-10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,24) |
Clave InChI |
BICKEZWQOKXHGR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=S)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)



